6-{3-[(4-ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one
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Overview
Description
6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting piperazine with ethyl chloride under basic conditions to form 1-ethylpiperazine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting 1-ethylpiperazine with a sulfonyl chloride derivative, such as 4,5-dimethylphenylsulfonyl chloride, under basic conditions.
Formation of the Dihydropyridazinone Core: The final step involves the cyclization of the intermediate product with a suitable reagent, such as hydrazine, to form the dihydropyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby modulating cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog used in the synthesis of more complex derivatives.
4-Methylpiperazine: Another analog with similar structural features but different reactivity.
Uniqueness
6-{3-[(4-Ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}-2,3-dihydropyridazin-3-one is unique due to its combination of a piperazine ring, sulfonyl group, and dihydropyridazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N4O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[3-(4-ethylpiperazin-1-yl)sulfonyl-4,5-dimethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H24N4O3S/c1-4-21-7-9-22(10-8-21)26(24,25)17-12-15(11-13(2)14(17)3)16-5-6-18(23)20-19-16/h5-6,11-12H,4,7-10H2,1-3H3,(H,20,23) |
InChI Key |
OYZQGCNPEPYNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C |
Origin of Product |
United States |
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